molecular formula C14H11NO5 B1266504 2-(Benzyloxy)-4-nitrobenzoic acid CAS No. 5340-21-6

2-(Benzyloxy)-4-nitrobenzoic acid

Cat. No. B1266504
CAS RN: 5340-21-6
M. Wt: 273.24 g/mol
InChI Key: LXYSQNGVLVKMDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 2-(Benzyloxy)-4-nitrobenzoic acid often involves multireactive building blocks that serve as starting materials in heterocyclic oriented synthesis (HOS), leading to various condensed nitrogenous cycles. For instance, 4-Chloro-2-fluoro-5-nitrobenzoic acid has been utilized as a starting point for the preparation of substituted nitrogenous heterocycles, demonstrating the versatility of nitrobenzoic acid derivatives in organic synthesis (Křupková et al., 2013).

Molecular Structure Analysis

The crystal structure of molecular salts and cocrystals of nitrobenzoic acid derivatives has been extensively studied, revealing the significance of halogen bonds alongside hydrogen bonds in stabilizing these structures. For example, a detailed investigation of 2-Chloro-4-nitrobenzoic acid and its molecular salts with pyridyl and benzoic acid derivatives highlighted the importance of charge-assisted acid···pyridine/amine heterosynthon as the primary supramolecular synthon, demonstrating the structural versatility of these compounds (Oruganti et al., 2017).

Chemical Reactions and Properties

Nitrobenzoic acid derivatives undergo a variety of chemical reactions, including nucleophilic substitution, which is fundamental for the synthesis of complex organic molecules. For instance, 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole showcases nucleophilic substitution with pyridine, illustrating the reactivity of such compounds (Sparke et al., 2010). Additionally, the synthesis of benzoxazole and benzothiazole from carboxylic acids using ethyl 2-Cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate demonstrates the capability of nitrobenzoic acid derivatives to participate in complex organic reactions (Dev et al., 2016).

Physical Properties Analysis

The physical properties of nitrobenzoic acid derivatives, such as melting points, solubility, and crystal structure, are crucial for their application in material science and organic synthesis. Studies on the mesomorphic properties of benzoates with nitro groups have provided valuable insights into the thermal behavior and phase transitions of these compounds, further emphasizing their utility in designing liquid crystalline materials (Sugiura et al., 1991).

Chemical Properties Analysis

The chemical properties of 2-(Benzyloxy)-4-nitrobenzoic acid and its derivatives, including reactivity, stability, and the formation of supramolecular structures, are fundamental to their applications in organic synthesis and material science. The investigation of pi-stacked hydrogen-bonded chains in benzyl 4-chloro-3-nitrobenzoate highlights the complex intermolecular interactions that can occur in these compounds, influencing their chemical behavior and applications (de Souza et al., 2006).

Scientific Research Applications

Synthesis and Crystal Engineering

2-(Benzyloxy)-4-nitrobenzoic acid and its derivatives play a crucial role in crystal engineering. A study on 2-Chloro-4-nitrobenzoic acid, a closely related compound, involved synthesizing molecular salts with pyridyl and benzoic acid derivatives. These were characterized structurally through various techniques including X-ray diffraction, demonstrating the importance of halogen bonds in crystal structures (Oruganti et al., 2017).

Sulfhydryl Group Analysis

Aromatic disulfides related to 2-(Benzyloxy)-4-nitrobenzoic acid have been synthesized for the determination of sulfhydryl groups in biological materials. This application is significant for studying the interaction of these compounds with blood and other biological substances (Ellman, 1959).

Solvent Interaction Studies

Research has also focused on how different solvents affect the dissociation of nitrobenzoic acids. A study investigating the dissociation constants of various nitrobenzoic acids in water-acetonitrile mixtures at 298 K provides insights into solute-solvent interactions, crucial for understanding the behavior of 2-(Benzyloxy)-4-nitrobenzoic acid in different environments (Niazi & Ali, 1990).

Structural Analysis of Derivatives

Crystallization of benzyl 2,6-dihydroxy-3-nitrobenzoate, a derivative of 2-(Benzyloxy)-4-nitrobenzoic acid, has provided insights into the molecular structure and intermolecular hydrogen bonding patterns. This research aids in understanding the structural aspects of such nitrobenzoic acid derivatives (Sonar et al., 2007).

Medicinal Chemistry

In medicinal chemistry, derivatives of nitrobenzoic acids like 2-(Benzyloxy)-4-nitrobenzoic acid have been investigated for their potential in drug discovery. Studies include the synthesis of various nitroaromatic compounds and their evaluation for anti-leishmanial activity, suggesting potential therapeutic applications (Dias et al., 2015).

Safety And Hazards

The safety data sheet for a related compound, “2-Benzyloxybenzoic acid”, indicates that it may cause skin and eye irritation and may cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-nitro-2-phenylmethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO5/c16-14(17)12-7-6-11(15(18)19)8-13(12)20-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXYSQNGVLVKMDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70968062
Record name 2-(Benzyloxy)-4-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70968062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzyloxy)-4-nitrobenzoic acid

CAS RN

5340-21-6
Record name 2-(Benzyloxy)-4-nitrobenzoic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=883
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(Benzyloxy)-4-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70968062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Benzyloxy)-4-nitrobenzoic acid
Reactant of Route 2
Reactant of Route 2
2-(Benzyloxy)-4-nitrobenzoic acid
Reactant of Route 3
Reactant of Route 3
2-(Benzyloxy)-4-nitrobenzoic acid
Reactant of Route 4
Reactant of Route 4
2-(Benzyloxy)-4-nitrobenzoic acid
Reactant of Route 5
Reactant of Route 5
2-(Benzyloxy)-4-nitrobenzoic acid
Reactant of Route 6
Reactant of Route 6
2-(Benzyloxy)-4-nitrobenzoic acid

Citations

For This Compound
8
Citations
WO Foye, EG Feldmann - Journal of the American Pharmaceutical …, 1955 - Elsevier
… 2-Benzyloxy-4-nitrobenzoic acid was … (0.037 mole) of 2-benzyloxy-4-nitrobenzoic acid, 9.7 Gm. (0.118 mole) of dry pyridine, and 100 ml. of dry … (77%) of 2-benzyloxy-4-nitrobenzoic acid, …
Number of citations: 1 www.sciencedirect.com
LC Smith, K Hayashi, JM Ravel, CG Skinner… - Biochemistry, 1963 - ACS Publications
… A solution of 0.6 g of 2-benzyloxy-4-nitrobenzoic acid p-nitrobenzylthioester in 30 ml of ethanol containing about 0.1 g of platinum oxide was …
Number of citations: 4 pubs.acs.org
RO Clinton, SC Laskowski, UJ Salvador… - Journal of the …, 1951 - ACS Publications
… 2-Benzyloxy-4-nitrobenzoic acid proved quite suitable for the HorensteinPáhlicke reaction, and high yields of easily purified products could be readily obtained. Further, it was found …
Number of citations: 2 pubs.acs.org
MJ Adler, AD Hamilton - The Journal of Organic Chemistry, 2011 - ACS Publications
The design and synthesis of small molecule α-helix mimetics has been a productive field over the past decade. These compounds have performed well in a variety of biological systems …
Number of citations: 43 pubs.acs.org
M Durcik, D Lovison, Ž Skok, CD Cruz… - European journal of …, 2018 - Elsevier
The ATP binding site located on the subunit B of DNA gyrase is an attractive target for the development of new antibacterial agents. In recent decades, several small-molecule inhibitor …
Number of citations: 44 www.sciencedirect.com
WO Foye, EG Feldmann - Journal of the American …, 1956 - Wiley Online Library
A comparison has been made of the effects of sugar and α‐amino acid derivatives of the carboxyl group of both nitro‐ and aminosalicyclic acids in lowering acute toxicity and changing …
Number of citations: 4 onlinelibrary.wiley.com
EG Feldmann - 1954 - University of Wisconsin--Madison
Number of citations: 0
谷山兵三, 土屋務 - YAKUGAKU ZASSHI, 1958 - jstage.jst.go.jp
4-Nitrosalicylic acid was acetylated and derived to its acid chloride, and this was condensed with 2-diethylaminoethanethiol to give 2-diethylaminoethyl 2-acetoxy-4-nitrobenzothiolate …
Number of citations: 2 www.jstage.jst.go.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.